molecular formula C13H20N4O3S2 B2577641 N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1235257-22-3

N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2577641
CAS No.: 1235257-22-3
M. Wt: 344.45
InChI Key: AIVOWROXHAQGMS-UHFFFAOYSA-N
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Description

The compound “N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals . The molecule also features a thiadiazole ring, which is a type of heterocycle that is often found in various drugs and has diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and rings. The piperidine ring is a six-membered ring with one nitrogen atom, and the thiadiazole ring is a five-membered ring containing two nitrogen atoms and one sulfur atom .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has identified derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, such as 1,3,4-thiadiazoles, showing significant sensitivity to both Gram-positive and Gram-negative bacteria, in addition to exhibiting antifungal activity against Candida albicans. This suggests potential applications of these compounds in developing new antimicrobial and antifungal agents (Sych et al., 2019).

Enzyme Inhibition for CNS Disorders

Compounds with a sulfonamide moiety, including those structurally related to the specified chemical, have been investigated for their potential in treating central nervous system (CNS) disorders through selective enzyme inhibition. For example, N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines have shown promise as selective 5-HT7 receptor ligands, offering new avenues for polypharmacological approaches in treating complex diseases (Canale et al., 2016).

Carbonic Anhydrase Inhibition

Several studies have focused on the synthesis and evaluation of sulfonamide derivatives as inhibitors of carbonic anhydrase (CA) isozymes, which play crucial roles in various physiological processes. These inhibitors have shown promising results against cytosolic isozymes CA I and CA II, as well as the tumor-associated isozymes CA IX and CA XII, indicating potential applications in designing drugs for conditions like glaucoma, edema, and certain cancers (Turkmen et al., 2005).

Antibacterial Properties

The synthesis and evaluation of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have revealed moderate to talented antibacterial activity, further underscoring the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Properties

IUPAC Name

N-[(1-cyclopropylsulfonylpiperidin-4-yl)methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3S2/c1-9-12(21-16-15-9)13(18)14-8-10-4-6-17(7-5-10)22(19,20)11-2-3-11/h10-11H,2-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOWROXHAQGMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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